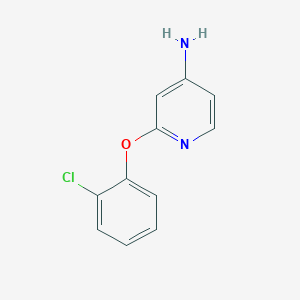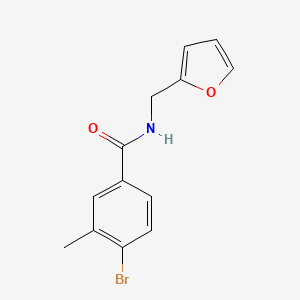
2-(2-Chlorophenoxy)pyridin-4-amine
Descripción general
Descripción
2-(2-Chlorophenoxy)pyridin-4-amine is a chloroaminoheterocyclic compound . It is a chemical compound that has gained significant attention in the scientific community.
Synthesis Analysis
The synthesis of this compound involves a sequential opening/closing cascade reaction . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular formula of this compound is C11H9N2OCl . The molecular weight is 220.65 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.65 g/mol . The compound is a chloroaminoheterocyclic compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Amination and Synthesis of Pyridines : The amination of pyridines, including compounds similar to 2-(2-Chlorophenoxy)pyridin-4-amine, is a critical reaction in organic chemistry. A general and efficient method for 2-amination of pyridines and quinolines has been developed, showing high yields and excellent selectivity, which is crucial for the synthesis of a wide range of pyridine derivatives (Yin et al., 2007). This method provides a versatile approach for the functionalization of pyridines, potentially applicable to this compound, facilitating the synthesis of novel organic compounds with diverse biological activities.
Catalysis and Polymerization : Research on aromatic amine ligands and copper(I) chloride has revealed highly active catalyst systems for polymerizing phenols. These studies, focusing on compounds like 4-aminopyridine, demonstrate the potential of using similar structures in catalyzing polymer synthesis, such as poly(2,6-dimethyl-1,4-phenylene ether) synthesis, where specific ligands significantly enhance the reaction rate and efficiency (Kim et al., 2018). This research suggests that derivatives of this compound could serve as effective ligands in catalytic systems, potentially leading to innovations in polymer chemistry.
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrimidine-based anti-inflammatory agents, are known to target cyclooxygenase enzymes (cox-1 and cox-2) which play a crucial role in the inflammatory response .
Mode of Action
It can be inferred from related compounds that it may function by suppressing the activity of its targets, thereby reducing the generation of certain inflammatory mediators .
Biochemical Pathways
Related compounds are known to inhibit the expression and activities of certain vital inflammatory mediators, which suggests that 2-(2-chlorophenoxy)pyridin-4-amine may also influence these pathways .
Result of Action
Based on the known effects of similar compounds, it may result in the reduction of inflammation by inhibiting the production of certain inflammatory mediators .
Análisis Bioquímico
Biochemical Properties
2-(2-Chlorophenoxy)pyridin-4-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis This binding interaction can inhibit the enzyme’s activity, thereby affecting the overall metabolic pathway of fatty acid synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Furthermore, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its binding interaction with acetyl-CoA carboxylase, which leads to enzyme inhibition . This inhibition results in decreased fatty acid synthesis, affecting cellular lipid metabolism. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a pivotal role in fatty acid synthesis . By inhibiting this enzyme, this compound can alter metabolic flux and affect the levels of various metabolites involved in lipid biosynthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for understanding the compound’s overall bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQIWRKYUAEHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250565-51-5 | |
| Record name | 2-(2-chlorophenoxy)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)










